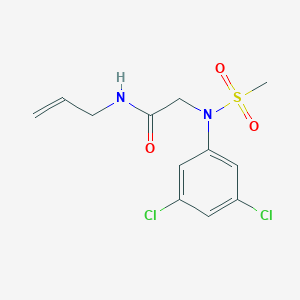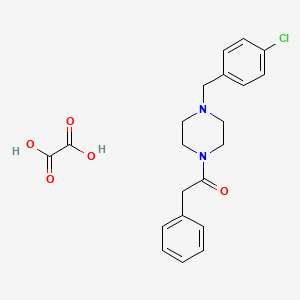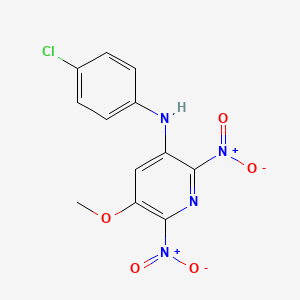
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride, also known as CNQX, is a potent and selective antagonist of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission mediated by AMPA receptors. This results in a reduction in the amplitude of excitatory postsynaptic potentials and a decrease in the frequency of spontaneous synaptic activity.
Biochemical and Physiological Effects:
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has a number of biochemical and physiological effects. It reduces the amplitude of excitatory postsynaptic potentials, decreases the frequency of spontaneous synaptic activity, and blocks the induction of long-term potentiation (LTP) in the hippocampus. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride also blocks the expression of LTP in the amygdala, which is involved in emotional learning and memory.
实验室实验的优点和局限性
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which allows for the specific manipulation of glutamate receptor activity. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is also relatively stable and can be stored for long periods of time. However, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has some limitations. It is not selective for AMPA receptors and can also block kainate receptors at high concentrations. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also have off-target effects on other ion channels, such as voltage-gated calcium channels.
未来方向
There are several future directions for research on 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective glutamate receptor antagonists that can be used to study the specific roles of different glutamate receptor subtypes. Additionally, the use of 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
合成方法
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylquinoline with 3-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is further chlorinated with thionyl chloride to yield the final product, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride hydrochloride.
科学研究应用
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is particularly useful in studying the role of glutamate receptors in synaptic plasticity, learning, and memory. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also be used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
6-chloro-2-methyl-N-(3-nitrophenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2.ClH/c1-10-7-16(14-8-11(17)5-6-15(14)18-10)19-12-3-2-4-13(9-12)20(21)22;/h2-9H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWSCIJEYRHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6813353 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)


![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine](/img/structure/B4922611.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)
![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)


![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)